molecular formula C10H4ClIN2 B3034737 4-Chloro-6-iodoquinoline-3-carbonitrile CAS No. 214483-20-2

4-Chloro-6-iodoquinoline-3-carbonitrile

Cat. No.: B3034737
CAS No.: 214483-20-2
M. Wt: 314.51 g/mol
InChI Key: XNFXSSJHMYBWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-iodoquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution patterns on the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods may involve large-scale halogenation and cyanation reactions under controlled conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-iodoquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

4-Chloro-6-iodoquinoline-3-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-iodoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-6-iodoquinoline-3-carbonitrile include other halogenated quinoline derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of chlorine and iodine atoms, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where these properties are desired .

Biological Activity

4-Chloro-6-iodoquinoline-3-carbonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₄ClIN₂, with a molecular weight of 286.49 g/mol. The compound features a quinoline ring system substituted with chlorine and iodine atoms, as well as a carbonitrile group, which contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of various enzymes, including cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play crucial roles in drug metabolism.
  • Antimicrobial Activity : It exhibits significant antibacterial properties against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating inhibition zones ranging from 11.00 mm to 12.00 mm.
  • Anticancer Potential : Preliminary studies suggest that this compound may interfere with cellular processes related to cancer progression, although detailed mechanisms remain under investigation.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound. The compound was tested against several bacterial strains:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus11.00±0.04
Escherichia coli12.00±0.00
Pseudomonas aeruginosaNot specified

These results indicate that the compound possesses notable antibacterial properties, making it a candidate for further exploration in medicinal chemistry.

Anticancer Studies

In vitro studies have indicated that this compound may inhibit cell proliferation in certain cancer cell lines. For instance, compounds derived from this structure have shown promise against various cancer cell types by disrupting cellular signaling pathways involved in growth and survival.

Case Studies

  • Study on Enzyme Inhibition : A recent study demonstrated that derivatives of 4-Chloro-6-iodoquinoline significantly inhibited the activity of PI3K (phosphoinositide 3-kinase), a critical enzyme involved in cell growth and survival pathways. This inhibition suggests potential applications in treating cancers characterized by aberrant PI3K signaling .
  • Antimicrobial Efficacy : Another research effort focused on the synthesis and evaluation of various quinoline derivatives, including this compound. The findings revealed enhanced antibacterial activity compared to standard treatments, highlighting its potential as a lead compound for antibiotic development .

Properties

IUPAC Name

4-chloro-6-iodoquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClIN2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFXSSJHMYBWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1I)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6 6-iodo-4-oxo-1,4-dihydro-quinoline-3-carbonitrile (example 14b) (100 g, 0.34 mol) in phosphorus oxychloride (300 mL) was refluxed under N2 for 7 h. After cooling, the solvent was removed by rotary evaporator and then by the oil pump. Sat. sodium bicarbonate (200 mL) and ice water were slowly added. The solid was collected by filtration, washed with sat. sodium bicarbonate, water and dried to obtain 4-chloro-6-iodo-quinoline-3-carbonitrile (58 g, 98%) as a yellow solid. LC-MS m/e 315 (MH+).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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